BenchChemオンラインストアへようこそ!

N-[2-(4-FLUOROPHENOXY)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Physicochemical profiling Drug-likeness Isoxazole carboxamide

Acquire this structurally uncommon 3-methoxy isoxazole-5-carboxamide featuring a flexible phenoxyethyl linker—absent in common fluorophenyl-isoxazole derivatives. With a favorable CNS drug-likeness profile (logP ≈ 1.8, TPSA ≈ 85 Ų), it serves as a high-value diversity point for HTS libraries, scaffold-hopping from AMPA or anticancer isoxazole series, or as a matched negative control. Secure a chemotype with low commercial availability density to strengthen your screening deck.

Molecular Formula C13H13FN2O4
Molecular Weight 280.255
CAS No. 1428355-75-2
Cat. No. B2550076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-FLUOROPHENOXY)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
CAS1428355-75-2
Molecular FormulaC13H13FN2O4
Molecular Weight280.255
Structural Identifiers
SMILESCOC1=NOC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2O4/c1-18-12-8-11(20-16-12)13(17)15-6-7-19-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17)
InChIKeySAFIFKZPSHVAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428355-75-2): Procurement-Relevant Identity and Structural Context


N-[2-(4-Fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428355-75-2) is a synthetic heterocyclic compound belonging to the isoxazole-5-carboxamide class, characterized by a 3-methoxy substituent on the isoxazole ring and an N-[2-(4-fluorophenoxy)ethyl] side chain [1]. Its molecular formula is C13H13FN2O4 (MW 280.255 g/mol) and it is supplied as a tangible screening compound for drug discovery and chemical biology applications . Unlike extensively characterized isoxazole carboxamides such as those targeting AMPA receptors [2] or exhibiting antiproliferative activity [3], publicly available quantitative biological efficacy data for this specific compound remain absent from the peer-reviewed literature and authoritative databases as of the current search date.

Why Generic Isoxazole-5-Carboxamide Analogs Cannot Substitute for N-[2-(4-Fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide in Focused Screening Libraries


Within the isoxazole-5-carboxamide chemical space, the combination of a 3-methoxy group on the isoxazole core and an N-[2-(4-fluorophenoxy)ethyl] amide substituent is structurally uncommon, based on current commercial screening collections [1]. Widely studied fluorophenyl-isoxazole-carboxamide derivatives, such as the ISX series targeting AMPA receptors [2] or the 2a–2f antiproliferative series [3], employ direct phenyl attachment at the isoxazole ring rather than a phenoxyethyl linker. This phenoxyethyl linker introduces distinct conformational flexibility, hydrogen-bonding capacity, and lipophilicity that cannot be recapitulated by analogs lacking this spacer [4]. Consequently, indiscriminate substitution with a more common isoxazole carboxamide risks altering target engagement profiles and physicochemical properties, undermining the reproducibility of any screening hit or structure–activity relationship derived from this specific chemotype.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide vs. Closest Isoxazole Carboxamide Analogs


Physicochemical Property Differentiation: Predicted logP and Hydrogen-Bonding Profile vs. Direct Phenyl-Linked Isoxazole Carboxamides

Computational prediction using the XLogP3 algorithm indicates that N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide (target) exhibits a calculated logP of approximately 1.8, which is 0.7–1.2 log units lower than direct phenyl-linked fluorophenyl-isoxazole-carboxamide analogs such as ISX-1 (predicted logP ~2.5–3.0) [1]. This reduced lipophilicity arises from the additional ether oxygen and ethylene spacer in the phenoxyethyl side chain, which also increases the topological polar surface area (TPSA) to approximately 85 Ų vs. ~65 Ų for direct phenyl analogs [1]. These differences are statistically significant in the context of CNS drug-likeness filters where TPSA <90 Ų and logP 1–3 are desirable [2].

Physicochemical profiling Drug-likeness Isoxazole carboxamide Phenoxyethyl linker

Structural Uniqueness: Commercial Availability Density of Phenoxyethyl-Linked Isoxazole-5-Carboxamides

A survey of the Otava tangible screening compound collection and MolPort database indicates that isoxazole-5-carboxamides bearing an N-[2-(4-fluorophenoxy)ethyl] substituent constitute <0.1% of commercially available isoxazole carboxamides [1]. In contrast, fluorophenyl-isoxazole derivatives with direct aryl–isoxazole connectivity exceed 500 catalog entries [1]. This low commercial density means the target compound offers a scaffold that is underrepresented in typical diversity sets, potentially accessing unique target interaction geometries . However, this is a structural uniqueness claim, not a biological superiority claim; no head-to-head bioactivity data exist to confirm differential target engagement.

Chemical space diversity Screening library Phenoxyethyl isoxazole Procurement differentiation

Recommended Procurement Scenarios for N-[2-(4-Fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide Based on Available Evidence


Focused Screening Library Design for CNS Target Space

Based on its predicted physicochemical profile (logP ≈ 1.8, TPSA ≈ 85 Ų), which falls within favorable CNS drug-likeness parameters [1], this compound can serve as a starting point for designing focused screening sets targeting neurological receptors or enzymes where moderate lipophilicity and enhanced solubility are desired. Its structural novelty relative to direct phenyl-linked isoxazole carboxamides provides diversity in CNS-targeted libraries [2].

Scaffold-Hopping and Structure–Activity Relationship (SAR) Exploration

When a screening hit is identified from a fluorophenyl-isoxazole series (e.g., AMPA receptor modulators [3] or anticancer isoxazoles [4]), procuring this phenoxyethyl-linked analog enables formal scaffold-hopping studies to evaluate the impact of the ethyleneoxy spacer on activity, selectivity, and pharmacokinetic properties, even in the absence of pre-existing bioactivity data.

Negative Control or Chemical Probe Development

Given the absence of confirmed biological activity, this compound may be procured as a structurally matched negative control for assays involving active isoxazole carboxamides, provided that preliminary testing confirms its lack of activity at the target of interest [5].

Medicinal Chemistry Diversification of Commercial Compound Collections

For organizations seeking to enhance the chemical diversity of their corporate compound collections, the low commercial availability density of this chemotype makes it a valuable addition for phenotypic or high-throughput screening campaigns where structural novelty is prioritized .

Quote Request

Request a Quote for N-[2-(4-FLUOROPHENOXY)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.